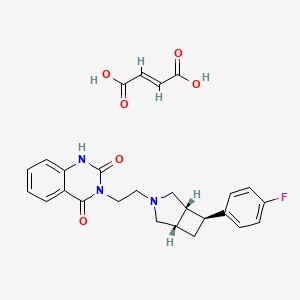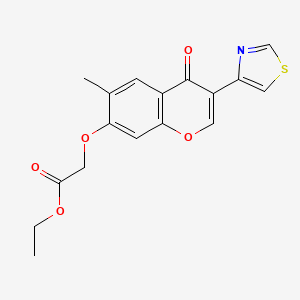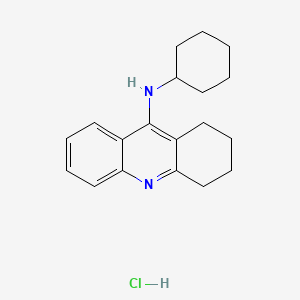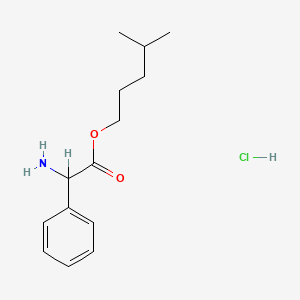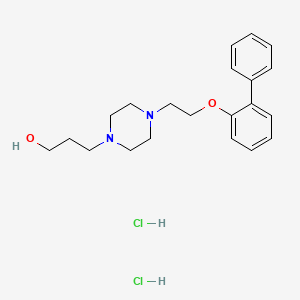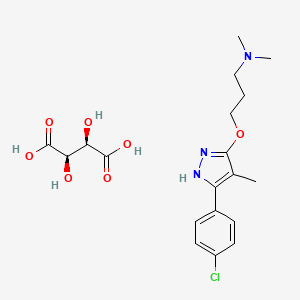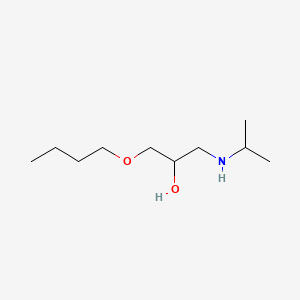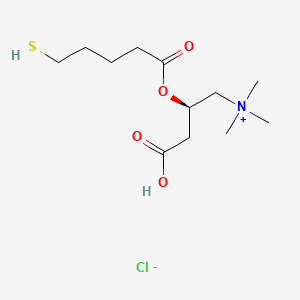
(R)-3-Carboxy-2-((5-mercapto-1-oxopentyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Carboxy-2-((5-mercapto-1-oxopentyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride is a complex organic compound with a unique structure that includes a carboxylic acid group, a mercapto group, and a quaternary ammonium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Carboxy-2-((5-mercapto-1-oxopentyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride typically involves multiple steps. One common method includes the esterification of a carboxylic acid with an alcohol, followed by the introduction of a mercapto group through a thiol-ene reaction. The final step often involves quaternization of the amine group to form the quaternary ammonium ion.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and thiol-ene reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions such as temperature and pH are crucial to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-Carboxy-2-((5-mercapto-1-oxopentyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The quaternary ammonium ion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or hydroxides can be used under mild conditions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-3-Carboxy-2-((5-mercapto-1-oxopentyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride is used as a reagent in various organic synthesis reactions due to its unique functional groups.
Biology
In biological research, this compound is studied for its potential role in cellular signaling pathways and as a probe for studying enzyme activities.
Medicine
In medicine, it is investigated for its potential therapeutic applications, including its role as an antimicrobial agent and its ability to modulate biological pathways.
Industry
In industrial applications, this compound is used in the formulation of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of ®-3-Carboxy-2-((5-mercapto-1-oxopentyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride involves its interaction with specific molecular targets. The quaternary ammonium ion can interact with negatively charged sites on proteins or cell membranes, while the mercapto group can form disulfide bonds with cysteine residues in proteins, affecting their function and activity.
Eigenschaften
CAS-Nummer |
83544-86-9 |
|---|---|
Molekularformel |
C12H24ClNO4S |
Molekulargewicht |
313.84 g/mol |
IUPAC-Name |
[(2R)-3-carboxy-2-(5-sulfanylpentanoyloxy)propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C12H23NO4S.ClH/c1-13(2,3)9-10(8-11(14)15)17-12(16)6-4-5-7-18;/h10H,4-9H2,1-3H3,(H-,14,15,18);1H/t10-;/m1./s1 |
InChI-Schlüssel |
UOACSKIDPUFHIM-HNCPQSOCSA-N |
Isomerische SMILES |
C[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCS.[Cl-] |
Kanonische SMILES |
C[N+](C)(C)CC(CC(=O)O)OC(=O)CCCCS.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


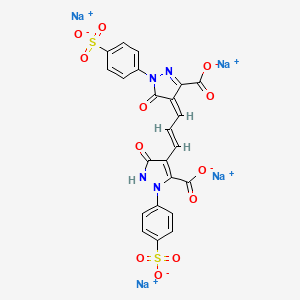
![3,5-dicarboxybenzenesulfonate;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium](/img/structure/B12757002.png)


